molecular formula C27H31ClN8O2 B13773099 3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl- CAS No. 85392-21-8

3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-

Cat. No.: B13773099
CAS No.: 85392-21-8
M. Wt: 535.0 g/mol
InChI Key: XBRHSBAEGUSQAN-UHFFFAOYSA-N
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Description

The compound 3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl- (CAS: 85392-21-8) is a complex aromatic azo dye with a pyridinecarbonitrile core. Its structure features two azo (-N=N-) linkages, a chloro-substituted phenyl group, and bulky 3-methoxypropylamino substituents at the 2- and 6-positions of the pyridine ring (Figure 1). This compound belongs to a class of solvent dyes used in industrial applications, including textiles, plastics, and inks .

Properties

CAS No.

85392-21-8

Molecular Formula

C27H31ClN8O2

Molecular Weight

535.0 g/mol

IUPAC Name

5-[(2-chloro-4-phenyldiazenylphenyl)diazenyl]-2,6-bis(3-methoxypropylamino)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C27H31ClN8O2/c1-19-22(18-29)26(30-13-7-15-37-2)32-27(31-14-8-16-38-3)25(19)36-35-24-12-11-21(17-23(24)28)34-33-20-9-5-4-6-10-20/h4-6,9-12,17H,7-8,13-16H2,1-3H3,(H2,30,31,32)

InChI Key

XBRHSBAEGUSQAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)N=NC3=CC=CC=C3)Cl)NCCCOC)NCCCOC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl- typically involves multiple steps, starting with the preparation of the pyridinecarbonitrile core. The introduction of the azo groups is achieved through diazotization reactions, where aromatic amines are converted into diazonium salts and subsequently coupled with other aromatic compounds. The amino and methoxypropyl groups are introduced through nucleophilic substitution reactions, often under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yields and purity, with careful control of temperature, pH, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the azo groups into amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyridinecarbonitrile compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. The pyridinecarbonitrile core can also participate in various binding interactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Pyridinecarbonitrile Derivatives

Compound (CAS) Key Substituents Application Key Properties/Risks
85392-21-8 (Target) Bis[(3-methoxypropyl)amino], chloro, azo Solvent dye High solubility; carcinogenic amine risk
85136-74-9 Hydroxy, isopropyl ether, azo Industrial dye Lower stability; carcinogenic risk
Fluorescent derivatives Diphenylamino, cyano Optoelectronics EQE up to 15.6%; no azo groups
Vasodilatory agents Benzimidazole, alkoxy Medicinal chemistry IC~50~ < 0.5 mM; no azo groups

Table 2: Spectroscopic and Physical Properties

Compound (CAS) λ~max~ (nm) Solubility Stability
85392-21-8 (Target) Not reported High in organics Moderate (azo cleavage risk)
CAS 73528-78-6 ~500–600 Moderate Low (nitro group)
Fluorescent derivatives 450–550 Low in polar solvents High (emissive)

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